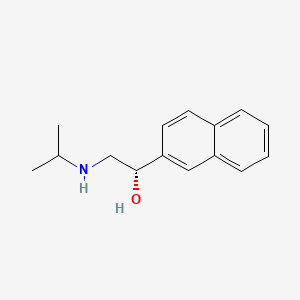

(+)-Pronethalol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

325-17-7 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |

InChI Key |

HRSANNODOVBCST-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pioneering Beta-Blocker: A Technical Guide to the Discovery and History of (+)-Pronethalol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of (+)-Pronethalol, the first clinically effective beta-adrenergic receptor antagonist. We will delve into the core scientific principles that led to its creation, the experimental methodologies used to characterize its groundbreaking pharmacological properties, and the ultimate reasons for its withdrawal from the market. This document serves as a comprehensive resource, providing detailed experimental protocols, quantitative pharmacological data, and visual representations of the key biological pathways and experimental workflows involved in the Pronethalol story.

Introduction: The Genesis of a New Therapeutic Class

The story of Pronethalol is inextricably linked with the visionary work of Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s.[1][2] At the time, the prevailing treatment for angina pectoris focused on increasing oxygen supply to the heart.[3] Black, however, hypothesized that reducing the heart's oxygen demand by blocking the effects of catecholamines like adrenaline and noradrenaline at their receptors could be a more effective strategy.[4][5] This led to the systematic development of a new class of drugs: the beta-blockers.

Pronethalol, with the trade name Alderlin, emerged as the pioneering compound in this class.[1][6] It was a non-selective beta-blocker, meaning it antagonized both β1 and β2 adrenergic receptors.[7] Introduced into clinical use in November 1963, it demonstrated efficacy in treating angina and certain cardiac arrhythmias.[1][6] However, its therapeutic journey was short-lived. Concerns over its potential carcinogenicity, based on the development of thymic tumors in mice, led to its withdrawal and replacement by the safer and more potent successor, Propranolol (B1214883), in 1965.[1][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that defined the pharmacological profile of Pronethalol, often in comparison to its successor, Propranolol.

| Parameter | Pronethalol | Propranolol | Species/Tissue | Reference |

| Relative Potency | 1 | 10-20 | Cat (in vivo) | [8] |

| pA2 Value | ~7.0 | ~8.4 | Guinea-pig atria | [8] |

| Pharmacological Half-life (min) | 60 - 70 | 40 - 60 | Conscious Rabbit | [8] |

| Acute LD50 (mg/kg, IV) | ~45 | ~40 | Mouse (male) | [8] |

| Acute LD50 (mg/kg, oral) | ~550 | ~550 | Mouse (male) | [8] |

Table 1: Comparative Pharmacological Data of Pronethalol and Propranolol.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that characterized the activity of Pronethalol.

Synthesis of this compound (2-Isopropylamino-1-(2-naphthyl)ethanol hydrochloride)

While a specific detailed protocol from the original ICI synthesis is not publicly available, the synthesis can be reliably reproduced based on established chemical principles for analogous compounds.

Objective: To synthesize racemic (+/-)-Pronethalol hydrochloride.

Materials:

-

2-Naphthol

-

Isopropylamine

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Formation of the Epoxide: 2-Naphthol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, in an alcoholic solvent like ethanol. This reaction forms 1-(2-naphthoxy)-2,3-epoxypropane.

-

Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. This is typically carried out in a suitable solvent and may require heating. The nucleophilic attack of the amine on the epoxide ring results in the formation of the free base of Pronethalol.

-

Salt Formation: The crude Pronethalol base is dissolved in a solvent like diethyl ether, and a solution of hydrochloric acid in a suitable solvent is added. This protonates the amine group, leading to the precipitation of (+/-)-Pronethalol hydrochloride.

-

Purification: The precipitated salt is collected by filtration, washed with a non-polar solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent system.

In Vivo Antagonism of Isoprenaline-Induced Tachycardia

This protocol was crucial for determining the beta-blocking activity of Pronethalol in a living organism.

Objective: To quantify the ability of Pronethalol to antagonize the heart rate-increasing effects of the beta-agonist Isoprenaline.

Animal Model: Anesthetized cats or dogs were commonly used.

Procedure:

-

Animal Preparation: The animal is anesthetized, and cannulas are inserted into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.

-

Baseline Measurements: A stable baseline heart rate and blood pressure are established.

-

Isoprenaline Challenge: A standard dose of Isoprenaline (e.g., 0.5-1.0 µg/kg) is administered intravenously, and the maximum increase in heart rate is recorded.

-

Pronethalol Administration: After the heart rate returns to baseline, a dose of Pronethalol is administered intravenously.

-

Post-Antagonist Isoprenaline Challenge: Following a suitable equilibration period, the same dose of Isoprenaline is administered again, and the new maximum increase in heart rate is recorded.

-

Data Analysis: The percentage reduction in the Isoprenaline-induced tachycardia is calculated to determine the beta-blocking potency of Pronethalol. This can be repeated with varying doses of Pronethalol to establish a dose-response relationship.

Adenylyl Cyclase Activity Assay

This in vitro assay helps to elucidate the mechanism of action of beta-blockers at the cellular level.

Objective: To determine the effect of Pronethalol on the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).

System: Isolated cell membranes from a relevant tissue, such as cardiac muscle or erythrocytes.

Procedure:

-

Membrane Preparation: The tissue is homogenized, and the cell membranes are isolated through a series of centrifugation steps.

-

Assay Incubation: The isolated membranes are incubated in a buffer solution containing:

-

ATP (the substrate for adenylyl cyclase)

-

A radioactive label, such as [α-³²P]ATP, to allow for the quantification of cAMP production.

-

A phosphodiesterase inhibitor (e.g., theophylline) to prevent the breakdown of newly synthesized cAMP.

-

A beta-agonist (e.g., Isoprenaline) to stimulate adenylyl cyclase activity.

-

Varying concentrations of Pronethalol.

-

-

Reaction Termination: The reaction is stopped after a defined period by adding a solution that denatures the enzyme.

-

cAMP Separation: The radiolabeled cAMP is separated from the unreacted [α-³²P]ATP using column chromatography.

-

Quantification: The amount of radioactivity in the cAMP fraction is measured using a scintillation counter, which is proportional to the adenylyl cyclase activity.

-

Data Analysis: The inhibitory effect of Pronethalol on Isoprenaline-stimulated adenylyl cyclase activity is determined by comparing the results to control incubations without the antagonist.

Carcinogenicity Study in Mice

This type of long-term study was critical in identifying the tumorigenic potential of Pronethalol.

Objective: To assess the long-term carcinogenic potential of Pronethalol following chronic administration in mice.

Animal Model: A suitable strain of mice (e.g., Alderley Park albino mice).

Procedure:

-

Dose Selection: Multiple dose levels of Pronethalol are selected based on previous toxicity studies, including a maximum tolerated dose (MTD). A control group receives a placebo.

-

Chronic Administration: The drug is administered to the mice daily, typically mixed in their feed or administered by gavage, for a significant portion of their lifespan (e.g., 18-24 months).

-

Clinical Observation: The animals are monitored regularly for clinical signs of toxicity, tumor development, and mortality.

-

Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that died during the study), and all major organs and any observed lesions are collected for histopathological examination.

-

Data Analysis: The incidence and types of tumors in the Pronethalol-treated groups are compared to the control group to determine if there is a statistically significant increase in tumor formation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Pronethalol and a typical experimental workflow for its evaluation.

Caption: Beta-adrenergic signaling pathway and the inhibitory action of Pronethalol.

Caption: A generalized experimental workflow for the preclinical evaluation of Pronethalol.

Conclusion: A Legacy of Innovation

Although this compound's time in the clinical spotlight was brief, its significance in the history of pharmacology cannot be overstated. It was the tangible proof of Sir James Black's revolutionary concept of beta-blockade, a principle that has since saved countless lives and transformed the management of cardiovascular diseases. The discovery of Pronethalol laid the critical groundwork for the development of Propranolol and the entire class of beta-blockers that followed. Its story serves as a powerful reminder of the iterative nature of drug discovery, where even compounds that are ultimately withdrawn can provide invaluable lessons and pave the way for safer and more effective therapies. The rigorous experimental approaches used to characterize Pronethalol established a paradigm for the preclinical evaluation of cardiovascular drugs that continues to influence research and development to this day.

References

- 1. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isrctn.com [isrctn.com]

- 6. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (+)-Pronethalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronethalol, a first-generation β-adrenergic receptor antagonist, serves as a foundational molecule in the study of G-protein coupled receptor (GPCR) pharmacology. While its clinical use was short-lived due to unforeseen toxicity, its legacy persists in research, providing a critical tool for understanding adrenergic signaling. This technical guide provides a comprehensive overview of the mechanism of action of the less active enantiomer, (+)-pronethalol. It details its interaction with β-adrenergic receptors, the subsequent impact on downstream signaling pathways, and notable off-target effects. This document synthesizes quantitative binding and functional data, outlines detailed experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows to support researchers in the fields of pharmacology and drug development.

Core Mechanism of Action: β-Adrenergic Receptor Antagonism

This compound is a non-selective competitive antagonist of β-adrenergic receptors, with a significantly lower potency than its (R)-(-)-enantiomer.[1] It exerts its effects by binding to both β1 and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[1][2][3][4] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

Stereoselectivity

The pharmacological activity of pronethalol is highly stereoselective. The (R)-(–)-enantiomer is reported to be approximately 49 times more active in blocking β-adrenergic receptors than the (S)-(+)-form.[1] This significant difference in potency underscores the specific three-dimensional interactions required for effective binding to the receptor's active site.

Quantitative Data

| Antagonist | Preparation | Agonist | pA2 Value | Reference |

| (±)-Pronethalol | Guinea-pig right atrial strip | Adrenaline | 6.8 | [5] |

| (±)-Propranolol | Guinea-pig right atrial strip | Adrenaline | 8.1 | [5] |

Note: Given the significantly lower activity of the (+)-enantiomer, its contribution to the pA2 value of the racemate is minimal. The pA2 value primarily reflects the activity of the more potent (-)-enantiomer.

Signaling Pathways

The primary signaling pathway affected by this compound is the β-adrenergic Gs-coupled pathway.

Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway

In its resting state, a β-adrenergic receptor is associated with a heterotrimeric G-protein consisting of Gαs, Gβ, and Gγ subunits. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the dissociation of GDP from Gαs and the binding of GTP. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

This compound, by acting as a competitive antagonist, occupies the binding site on the β-adrenergic receptor without inducing the conformational change necessary for G-protein activation. This prevents the activation of adenylyl cyclase and the subsequent production of cAMP, thereby inhibiting the entire downstream signaling cascade.

References

Chemical and physical properties of (+)-Pronethalol

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Pronethalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronethalol, a pioneering non-selective β-adrenergic antagonist, marked a significant milestone in cardiovascular pharmacology. Although superseded by propranolol (B1214883) due to safety concerns, its study remains crucial for understanding the structure-activity relationships of β-blockers. This technical guide provides a comprehensive overview of the chemical and physical properties of the dextrorotatory enantiomer, this compound. It includes a detailed summary of its physicochemical data, its mechanism of action via the β-adrenergic signaling pathway, and detailed experimental protocols for its synthesis and receptor binding analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Pronethalol are summarized below. Data for the specific (+)-enantiomer is provided where available; otherwise, data for the racemic mixture is presented.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol | [1][2] |

| Synonyms | (+)-Nethalide, (+)-Alderlin | [1][3] |

| Molecular Formula | C₁₅H₁₉NO | [1][3][4] |

| Molecular Weight | 229.32 g/mol | [2][4][5] |

| Melting Point | 108 °C (free base) 184 °C (hydrochloride salt) | [4] |

| Boiling Point | 322.4 °C at 760 mmHg (hydrochloride salt) | [6] |

| Solubility | Soluble in DMSO.[7] Hydrochloride salt is soluble in water (100 mM). | [7][8] |

| pKa (estimated) | ~9.5 (amine group) | [9][10] |

| Specific Optical Rotation ([α]D) | Data not readily available in cited literature. |

Note on pKa: The pKa value is estimated based on the structurally similar compound propranolol, which has a reported pKa of approximately 9.45-9.7 for its secondary amine.[9][10]

Pharmacology and Mechanism of Action

This compound functions as a non-selective competitive antagonist at β-adrenergic receptors (β-ARs).[3][7] These receptors are integral to the sympathetic nervous system's regulation of cardiovascular function.

Signaling Pathway

The canonical β-adrenergic signaling pathway is initiated by the binding of catecholamines like norepinephrine (B1679862) or epinephrine (B1671497) to the β-AR, a G-protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gαs). The activated Gαs subunit then stimulates the enzyme adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP).[1][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets within the cell, particularly in cardiac myocytes, leading to increased heart rate and contractility.[1]

As a β-blocker, this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous catecholamines and thereby inhibiting this entire signaling cascade.

Experimental Protocols

The following sections detail methodologies for the synthesis of racemic pronethalol and a standard protocol for assessing its binding affinity at β-adrenergic receptors. The synthesis of a specific enantiomer like this compound would require an additional chiral resolution step or an asymmetric synthesis approach.

Synthesis of (±)-Pronethalol

This protocol describes a general method for synthesizing racemic pronethalol based on the reaction of 2-naphthol (B1666908) with epichlorohydrin (B41342), followed by reaction with isopropylamine (B41738).

Materials:

-

2-Naphthol

-

Epichlorohydrin

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Isopropylamine

-

Solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol)

-

Standard laboratory glassware for reflux and extraction

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Step 1: Synthesis of 2-(2,3-epoxypropoxy)naphthalene (Naphthyl Glycidyl (B131873) Ether)

-

Dissolve 1 equivalent of 2-naphthol in a suitable solvent such as DMSO or ethanol (B145695) in a round-bottom flask.

-

Add a stoichiometric equivalent of a base (e.g., powdered KOH) and stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

-

Slowly add an excess (e.g., 3 equivalents) of epichlorohydrin to the mixture.

-

Allow the reaction to stir at room temperature for several hours (e.g., 6-12 hours) until TLC analysis indicates the consumption of the starting 2-naphthol.

-

Quench the reaction with water and extract the product into an organic solvent like chloroform (B151607) or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude naphthyl glycidyl ether intermediate.

-

-

Step 2: Synthesis of (±)-Pronethalol

-

Dissolve the crude naphthyl glycidyl ether from Step 1 in a suitable solvent (e.g., ethanol).

-

Add an excess of isopropylamine (e.g., 2-3 equivalents) to the solution.

-

Reflux the reaction mixture for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure (±)-Pronethalol.

-

Beta-Adrenergic Receptor Competitive Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific β-adrenergic receptor subtype.[8]

Principle: The assay measures the ability of a non-labeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) for binding to receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the binding affinity constant (Ki).

Materials:

-

Cell membranes expressing the target β-adrenergic receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol)

-

Non-labeled test compound: this compound

-

Non-labeled high-affinity antagonist for non-specific binding determination (e.g., racemic Propranolol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester and vacuum filtration manifold

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.

-

Non-Specific Binding (NSB): 25 µL high-concentration non-labeled antagonist (e.g., 10 µM Propranolol) + 25 µL Radioligand + 50 µL Receptor Membranes.

-

Competitive Binding: 25 µL of each concentration of this compound + 25 µL Radioligand + 50 µL Receptor Membranes.

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[8]

-

Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration by subtracting the average NSB counts from the average total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. (S)-Propranolol, a drug used for the treatment of anxiety, has a ... | Study Prep in Pearson+ [pearson.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Dawn of a Revolution: (+)-Pronethalol, an Early Non-Selective Beta-Blocker

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pronethalol, developed by Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s, holds a significant place in medical history as the first beta-adrenergic receptor antagonist to be introduced into clinical practice.[1] This pioneering non-selective beta-blocker paved the way for a new class of drugs that would revolutionize the treatment of cardiovascular diseases. Despite its short clinical lifespan due to concerns over carcinogenicity, the study of pronethalol provided the foundational knowledge for the development of its safer and more potent successor, propranolol (B1214883), and the entire class of beta-blockers that followed. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental methodologies used in its evaluation, and its historical significance.

Introduction: The Genesis of Beta-Blockade

Prior to the advent of beta-blockers, the management of conditions like angina pectoris and cardiac arrhythmias was limited. The prevailing understanding of the sympathetic nervous system's role in cardiac function, particularly the effects of catecholamines like adrenaline and noradrenaline, led researchers to seek ways to mitigate their potentially harmful effects on the heart. Sir James Black hypothesized that blocking the beta-adrenergic receptors, which mediate the stimulatory effects of catecholamines on the heart, could alleviate the symptoms of angina by reducing myocardial oxygen demand. This led to the synthesis and development of pronethalol, a compound that would validate this groundbreaking therapeutic concept.

Pharmacological Profile of this compound

Pronethalol is a non-selective antagonist of beta-adrenergic receptors, meaning it blocks both β1 and β2 subtypes. Its chemical structure, 2-isopropylamino-1-(2-naphthyl)ethanol hydrochloride, is closely related to the beta-agonist isoprenaline. The levorotatory (R)-(-)-enantiomer of pronethalol is reported to be significantly more active than the dextrorotatory (S)-(+)-form, with one study indicating a 49-fold greater activity.[2]

Quantitative Pharmacological Data

Comprehensive in vitro binding affinity data for pronethalol is scarce in publicly available literature, a consequence of its rapid replacement by propranolol. However, comparative in vivo studies provide valuable insights into its potency.

| Parameter | Species | Value | Notes | Reference |

| In Vivo Potency | ||||

| Relative Potency vs. Propranolol (Isoprenaline-induced tachycardia antagonism) | Cat | Propranolol is 10-20 times more potent | Intravenous administration | [3] |

| Pharmacokinetics | ||||

| Pharmacological Half-life | Rabbit | 40-60 minutes | Intravenous administration | [3] |

| Dog (conscious & anesthetized) | 40-60 minutes | Intravenous administration | [3] | |

| Cat | 40-60 minutes | Intravenous administration | [3] |

Table 1: Quantitative Pharmacological Data for this compound

Experimental Protocols

The evaluation of this compound's beta-blocking activity involved a combination of in vitro and in vivo experimental models, which were foundational for the pharmacological assessment of subsequent beta-blockers.

In Vitro Assessment: Radioligand Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2 adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Unlabeled competitor: this compound.

-

Non-specific binding control: High concentration of a non-selective beta-blocker (e.g., propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptors and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of pronethalol that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment: Antagonism of Isoprenaline-Induced Tachycardia in Anesthetized Cats

This in vivo model was crucial for determining the potency of beta-blockers.

Objective: To quantify the in vivo potency of this compound by measuring its ability to antagonize the heart rate increase induced by isoprenaline.

Animal Model: Anesthetized cats.

Procedure:

-

Anesthesia and Instrumentation: Anesthetize the cats (e.g., with chloralose) and instrument them for the continuous measurement of heart rate and blood pressure.

-

Baseline Measurements: Record stable baseline heart rate and blood pressure.

-

Isoprenaline Challenge (Control): Administer a standard intravenous dose of isoprenaline (e.g., 0.2 µg/kg) and record the maximum increase in heart rate.

-

Pronethalol Administration: Administer a specific intravenous dose of this compound.

-

Isoprenaline Challenge (Post-Pronethalol): After a set period to allow for drug distribution, repeat the isoprenaline challenge and record the new maximum increase in heart rate.

-

Dose-Response: Repeat steps 4 and 5 with increasing doses of pronethalol to generate a dose-response curve for the antagonism of the isoprenaline effect.

-

Data Analysis: Calculate the dose of pronethalol required to produce a 50% reduction in the isoprenaline-induced tachycardia (ED50). This value can then be compared to other beta-blockers to determine relative potency.

Carcinogenicity Studies in Mice

The withdrawal of pronethalol from clinical use was a direct result of findings from long-term carcinogenicity studies in mice.

Objective: To assess the long-term toxicity and carcinogenic potential of this compound.

Animal Model: Mice.

Procedure (based on historical accounts):

-

Mice were administered this compound daily for an extended period.

-

A control group receiving a placebo was included for comparison.

-

The animals were monitored for signs of toxicity and the development of tumors.

-

Upon completion of the study or at necropsy, tissues were examined for pathological changes.

Findings: These studies revealed that long-term administration of pronethalol was associated with the development of thymic lymphosarcomas in mice, leading to its withdrawal from the market.[3]

Signaling Pathways and Mechanism of Action

Pronethalol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines (adrenaline and noradrenaline) to beta-adrenergic receptors. This blockade attenuates the downstream signaling cascade initiated by receptor activation.

Caption: Beta-Adrenergic Receptor Signaling Pathway and the Action of Pronethalol.

The binding of catecholamines to beta-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in physiological responses such as increased heart rate, contractility, and bronchodilation. Pronethalol, by blocking the initial receptor activation, prevents this entire cascade.

Historical Significance and Legacy

Although its clinical use was brief, the importance of this compound cannot be overstated. It served as the crucial proof-of-concept for beta-blockade as a therapeutic strategy. The lessons learned from its development and subsequent withdrawal directly informed the creation of propranolol, a compound with a similar mechanism of action but a superior safety profile. Propranolol went on to become a blockbuster drug, transforming the management of a wide range of cardiovascular and other conditions. The logical progression from the hypothesis of beta-blockade to the clinical application of pronethalol, and finally to the refinement seen with propranolol, is a classic example of rational drug design.

Caption: The Developmental Logic from Hypothesis to Propranolol.

Conclusion

This compound stands as a landmark molecule in pharmacology and medicine. While its own therapeutic journey was cut short, its role as a trailblazer for the beta-blocker class is undeniable. The scientific inquiry that led to its discovery, the experimental rigor in its evaluation, and the prudent decision to withdraw it in the face of safety concerns all highlight a pivotal moment in the history of drug development. For researchers and scientists today, the story of pronethalol serves as a powerful reminder of the iterative nature of innovation and the paramount importance of safety in the pursuit of therapeutic advancement.

References

- 1. Comparison of some properties of pronethalol and propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism of Pronethalol: A Technical Guide on Chiral Pharmacology and its Implications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pronethalol, one of the earliest developed β-adrenergic receptor antagonists, serves as a quintessential model for the study of stereoisomerism in pharmacology. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers, which exhibit markedly different pharmacological activities. This technical guide provides an in-depth analysis of the stereoisomerism of pronethalol, detailing the distinct pharmacodynamic profiles of its (R) and (S) enantiomers. We present quantitative data on their relative potencies, describe the underlying signaling pathways, and provide detailed experimental protocols for their characterization. This document underscores the critical importance of stereochemical considerations in drug design, development, and evaluation.

Introduction to Pronethalol and Stereoisomerism

Pronethalol, chemically (RS)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol, was a foundational, non-selective β-blocker that paved the way for subsequent drugs in its class, such as propranolol (B1214883).[1] Its clinical use was ultimately abandoned due to findings of carcinogenicity in mice.[2] The pronethalol molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-(–)-pronethalol and (S)-(+)-pronethalol.

In pharmacology, it is a well-established principle that stereochemistry dictates biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic profiles. To describe this, the terms eutomer (the more potent enantiomer for a specific action) and distomer (the less potent enantiomer) are used.[2] The case of pronethalol provides a clear illustration of this principle, where the desired β-blocking activity and other non-specific effects are segregated between its enantiomers.

Pharmacodynamics of Pronethalol Enantiomers

The primary therapeutic action of pronethalol, β-adrenergic blockade, is highly stereoselective. In contrast, other observed effects, such as antiarrhythmic properties, demonstrate different stereochemical requirements, highlighting the multifaceted nature of drug action.

β-Adrenergic Receptor Blockade

The β-blocking activity of pronethalol resides almost exclusively in the (R)-(–)-enantiomer, making it the eutomer for this effect. The (R)-(–)-enantiomer of pronethalol is reported to be 49 times more active as a β-blocker than the (S)-(+)-form.[2] This significant difference in potency, known as the eudismic ratio, is attributed to the specific three-dimensional conformation of the (R) enantiomer, which allows for a more favorable and higher-affinity interaction with the binding pocket of β-adrenergic receptors.

Antiarrhythmic Activity

Interestingly, the antiarrhythmic activity of pronethalol against ouabain- and adrenaline-induced arrhythmias does not correlate with its β-blocking potency. Studies have shown that racemic pronethalol and its (S)-(+)-isomer demonstrate equivalent antiarrhythmic effects, while the potent β-blocking (R)-(–)-isomer exhibits only low activity in this regard.[2] This indicates that the antiarrhythmic effect is non-specific and not mediated by β-receptor antagonism, likely stemming from other mechanisms such as membrane-stabilizing effects, which are less stereoselective.

Data Presentation

The distinct pharmacological activities of pronethalol's enantiomers are summarized below.

| Pharmacological Effect | (R)-(–)-Pronethalol (Eutomer for β-blockade) | (S)-(+)-Pronethalol (Distomer for β-blockade) | Reference |

| β-Adrenergic Blockade | High Potency (49x more active) | Low Potency | [2] |

| Antiarrhythmic Activity | Low Activity | Active (Equivalent to Racemate) | [2] |

To provide context for the binding affinities of non-selective β-blockers, the following table shows data for the well-characterized enantiomers of propranolol.

| Ligand | Receptor | Binding Affinity (Ki in nM) | Reference |

| (S)-(-)-Propranolol | Human β1-adrenergic | 2.4 | [3] |

| (S)-(-)-Propranolol | Human β2-adrenergic | 0.6 | [3] |

| (R)-(+)-Propranolol | Human β1-adrenergic | ~100-fold less active | [4] |

| (R)-(+)-Propranolol | Human β2-adrenergic | ~100-fold less active | [4] |

Signaling Pathways

Pronethalol exerts its primary effect by antagonizing the canonical β-adrenergic receptor signaling pathway.

G-Protein Coupled Signaling Cascade

β-adrenergic receptors (both β1 and β2) are G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine (B1671497) or norepinephrine, the receptor activates a stimulatory G-protein (Gs). The α-subunit of Gs (Gαs) then activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the final physiological response (e.g., increased heart rate and contractility).[5]

The (R)-enantiomer of pronethalol, as a competitive antagonist, binds to the β-receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor's binding site, it blocks agonists from binding and initiating this cascade.

Experimental Protocols

Characterizing the stereospecificity of a ligand like pronethalol requires precise experimental techniques. The following are detailed protocols for key assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled pronethalol enantiomers by measuring their ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.

Objective: To determine the Ki of (R)- and (S)-pronethalol for β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparation: From cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human β1 or β2 receptors, rat lung membranes for β2, turkey erythrocyte membranes for β1).[6]

-

Radioligand: A non-selective, high-affinity β-antagonist, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol (CYP).[7]

-

Competitors: Unlabeled (R)-pronethalol and (S)-pronethalol.

-

Non-specific Control: A high concentration (e.g., 10 µM) of unlabeled propranolol to define non-specific binding.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Detection: Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer, followed by differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).[7]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + 10 µM Propranolol.

-

Competitive Binding: Membrane preparation + Radioligand + serial dilutions of (R)- or (S)-pronethalol (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Add the membrane preparation (e.g., 20-50 µg protein per well) to the wells. Add the competing ligands and controls, followed by the radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]DHA). Incubate at room temperature for 60-90 minutes to reach equilibrium.[6]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor (pronethalol enantiomer).

-

Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Adenylyl Cyclase Activation

This assay measures the ability of pronethalol enantiomers to inhibit agonist-stimulated adenylyl cyclase activity, providing a functional measure of their antagonist potency (IC₅₀).

Objective: To quantify the potency of (R)- and (S)-pronethalol in blocking isoproterenol-stimulated cAMP production.

Materials:

-

Membrane Preparation: As described above.

-

Agonist: Isoproterenol (B85558) (a potent non-selective β-agonist).

-

Antagonists: (R)-pronethalol and (S)-pronethalol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, a cAMP phosphodiesterase inhibitor (e.g., IBMX), and an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

Detection Kit: A commercial cAMP detection kit (e.g., ELISA or HTRF-based).

Methodology:

-

Assay Setup: Prepare reaction tubes containing the assay buffer.

-

Pre-incubation with Antagonist: Add serial dilutions of (R)- or (S)-pronethalol to the tubes and pre-incubate with the membrane preparation for 15-20 minutes at 37°C.

-

Stimulation: Initiate the adenylyl cyclase reaction by adding a fixed, sub-maximal concentration of the agonist isoproterenol (e.g., 1 µM).

-

Incubation: Incubate the reaction for 10-15 minutes at 37°C.[9]

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

cAMP Quantification: Centrifuge the tubes to pellet the membranes. Measure the amount of cAMP produced in the supernatant using a suitable cAMP detection kit according to the manufacturer's protocol.

-

Data Analysis:

-

Construct a dose-response curve by plotting the amount of cAMP produced as a function of the log concentration of the pronethalol enantiomer.

-

Normalize the data, with 0% inhibition corresponding to stimulation by isoproterenol alone and 100% inhibition corresponding to the basal (unstimulated) level.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

-

Conclusion

The study of pronethalol's stereoisomers offers a clear and compelling demonstration of the importance of chirality in drug action. The desired β-adrenergic antagonism is almost entirely attributable to the (R)-enantiomer, with a 49-fold higher potency than its (S)-counterpart.[2] Conversely, non-specific effects like antiarrhythmic activity are more pronounced with the (S)-enantiomer, indicating a different mechanism of action unrelated to β-receptor blockade.[2] This stark segregation of activities underscores the principle that the distomer is not necessarily inert but can contribute to the overall pharmacological profile, sometimes through off-target or undesirable effects. Although pronethalol itself was withdrawn from clinical use, the lessons learned from its stereopharmacology remain highly relevant, guiding modern drug development toward the use of single-enantiomer drugs to optimize therapeutic efficacy and minimize potential side effects.

References

- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 5. ClinPGx [clinpgx.org]

- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beta-Adrenergic receptors, adenylate cyclase activity, and cardiac dysfunction in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity Concerns of Early Beta-Blockers: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenicity concerns associated with early beta-blockers, specifically focusing on pronethalol and practolol (B1678030). The document synthesizes available data from historical and contemporary scientific literature to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

The development of beta-adrenergic receptor antagonists marked a significant milestone in cardiovascular therapy. However, the journey of the first-generation beta-blockers was marred by toxicological issues, including carcinogenicity, which led to the withdrawal of some of the earliest compounds. This guide delves into the preclinical evidence that raised these safety flags, detailing the experimental findings and proposed mechanisms of toxicity for pronethalol and practolol. While pronethalol was identified as a carcinogen in mice, leading to its rapid replacement, the toxicological profile of practolol is primarily characterized by a unique and severe oculomucocutaneous syndrome, with a less clear carcinogenic potential. Understanding the toxicological pitfalls of these early agents provides valuable insights for the development of safer pharmaceuticals.

Pronethalol: Carcinogenicity and Mechanistic Insights

Pronethalol, the first beta-blocker to be used clinically, was withdrawn from the market shortly after its introduction due to findings of carcinogenicity in preclinical animal studies.[1]

Summary of Carcinogenicity Data

The primary carcinogenic effect observed with chronic administration of pronethalol was the induction of thymic lymphosarcomas in mice.[2] These findings were first reported in the early 1960s and were instrumental in the decision to halt its clinical use.

Table 1: Summary of Pronethalol Carcinogenicity Studies

| Species | Strain | Route of Administration | Dose Levels | Duration of Treatment | Key Findings | Reference |

| Mouse | Alderley Park (specific strain not consistently detailed in secondary sources) | Oral (in diet or by gavage) | Not specified in available abstracts | Starting from 10 weeks | Development of malignant tumors, predominantly thymic lymphosarcomas. | Paget (1963), Alcock & Bond (1964)[2] |

Experimental Protocols

Due to the inaccessibility of the full-text original publications by Paget (1963) and Alcock & Bond (1964), a detailed description of the experimental methodologies is not possible. Based on common practices for carcinogenicity studies of that era, the protocols likely involved the following:

-

Animal Model: Specific pathogen-free mice, likely of a strain known for its susceptibility to lymphomas, such as the Alderley Park strain.

-

Dosing Regimen: Chronic administration of pronethalol, likely mixed in the feed or administered by oral gavage, for a significant portion of the animals' lifespan.

-

Observation: Regular clinical observation for signs of toxicity and tumor development.

-

Pathology: Gross necropsy and histopathological examination of all major organs, with a particular focus on the thymus and lymphoid tissues.

Proposed Mechanism of Carcinogenicity

The carcinogenic activity of pronethalol is not believed to be related to its beta-blocking properties. Instead, it is attributed to its chemical structure, specifically the naphthalene (B1677914) ring. The proposed mechanism involves the metabolic activation of the naphthalene moiety into a reactive epoxide intermediate.[1] This electrophilic metabolite can then covalently bind to cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process.

Practolol: A Case of Organ-Specific Toxicity

Practolol was developed as a cardioselective beta-blocker, an advancement over the non-selective pronethalol. While it did not exhibit the same carcinogenic profile as its predecessor, its long-term use was associated with a unique and severe set of adverse effects, collectively known as the oculomucocutaneous syndrome.[3][4][5]

Carcinogenicity Profile

Based on available literature, there is no conclusive evidence to suggest that practolol is a carcinogen. Extensive toxicity studies were conducted, but they did not reveal a carcinogenic potential similar to that of pronethalol.

Table 2: Summary of Practolol Toxicology

| Species | Study Type | Key Findings | Reference |

| Various (rodents, dogs, cats) | Chronic Toxicity | No consistent evidence of carcinogenicity. The primary toxicity observed was the oculomucocutaneous syndrome in humans. | General toxicology literature[5] |

| Human | Clinical Use | Development of oculomucocutaneous syndrome, characterized by keratoconjunctivitis sicca, skin rashes, and sclerosing peritonitis. | Wright (1975)[6] |

Oculomucocutaneous Syndrome

The most significant toxicity associated with practolol is the oculomucocutaneous syndrome, which manifested in some patients after long-term use.[6] This syndrome is believed to have an immunological basis.

The syndrome is characterized by a triad (B1167595) of symptoms affecting the eyes, skin, and mucous membranes:

-

Ocular: The most common and severe manifestation is keratoconjunctivitis sicca (dry eyes), leading to conjunctival scarring, fibrosis, and in some cases, blindness.[6][7] Histopathological examination revealed destruction of lacrimal gland tissue and epidermalization of the conjunctival epithelium.[7]

-

Cutaneous: A variety of skin rashes, often psoriasiform in nature.

-

Mucous Membranes and Serous Cavities: Fibrous or plastic peritonitis, pleurisy, and damage to the cochlea.[6]

The development of the oculomucocutaneous syndrome is thought to be an immune-mediated process. One hypothesis suggests that a metabolite of practolol acts as a hapten, binding to tissue proteins and eliciting an antibody response.[3] These antibodies may then cross-react with epithelial tissues in the eye, skin, and other affected organs, leading to the observed inflammatory and fibrotic changes.[8][9]

Conclusion and Implications for Drug Development

The cases of pronethalol and practolol underscore the critical importance of thorough preclinical toxicology evaluation in drug development. The carcinogenicity of pronethalol highlighted the potential for metabolic activation of seemingly inert chemical moieties into potent carcinogens. This led to a greater emphasis on understanding the metabolic fate of drug candidates and the potential for reactive metabolite formation.

The experience with practolol demonstrated that even in the absence of overt carcinogenicity, severe, organ-specific, and potentially immune-mediated toxicities can emerge. This emphasizes the need for long-term toxicity studies and careful post-marketing surveillance to detect rare but serious adverse drug reactions.

For today's researchers and drug development professionals, these early beta-blockers serve as a crucial reminder of the following principles:

-

Structure-Toxicity Relationships: Careful consideration of chemical structures and their potential for metabolic activation is paramount.

-

Comprehensive Toxicological Profiling: A broad range of preclinical studies, including long-term carcinogenicity bioassays, is essential to identify potential hazards.

-

Immunotoxicology: The potential for drugs or their metabolites to induce immune-mediated adverse reactions should be a key area of investigation.

By learning from the challenges posed by these pioneering drugs, the pharmaceutical industry continues to refine its approach to drug safety, ultimately leading to the development of safer and more effective medicines.

References

- 1. Pronethalol - Wikipedia [en.wikipedia.org]

- 2. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oculomucocutaneous syndrome - Wikipedia [en.wikipedia.org]

- 4. Oculomucocutaneous syndrome - Wikiwand [wikiwand.com]

- 5. Practolol - Wikipedia [en.wikipedia.org]

- 6. Untoward effects associated with practolol administration: oculomucocutaneous syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathology of practolol-induced ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunological abnormalities in patients who had the oculomucocutaneous syndrome associated with practolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunological aspects of practolol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (+)-Pronethalol: A Deep Dive into a Beta-Blocker Progenitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pronethalol, one of the earliest beta-adrenergic receptor antagonists, paved the way for the development of the widely used class of drugs known as beta-blockers. While its clinical use was short-lived due to findings of carcinogenicity in animal studies, the study of its structure-activity relationship (SAR) provided foundational insights into the molecular requirements for β-adrenoceptor blockade. This technical guide offers a comprehensive examination of the SAR of (+)-pronethalol, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Concepts in the Structure-Activity Relationship of Pronethalol

The biological activity of pronethalol and its analogs is dictated by specific structural features that govern their interaction with β-adrenergic receptors. The key components of the pronethalol scaffold that influence its antagonist potency and selectivity are:

-

The Naphthyl Ring System: The bulky, lipophilic naphthyl group is a critical feature for potent β-adrenergic antagonism. It is believed to interact with a hydrophobic pocket within the receptor. The position of the ethanolamine (B43304) side chain on the naphthyl ring also influences activity.

-

The Ethanolamine Side Chain: The -(CHOH)-(CH2)-NH- moiety is essential for binding to the receptor. The hydroxyl group and the secondary amine are key interaction points, likely forming hydrogen bonds with amino acid residues in the receptor's binding site.

-

The N-Alkyl Substituent: The nature of the alkyl group on the nitrogen atom significantly impacts potency. An isopropyl group, as seen in pronethalol, was found to be optimal for high antagonist activity.

-

Stereochemistry: The hydroxyl-bearing carbon atom is a chiral center. For β-blockers of this class, the (S)-enantiomer is typically the more active isomer, exhibiting significantly higher affinity for the β-receptor than the (R)-enantiomer.

Quantitative Structure-Activity Relationship Data

The following table summarizes the β-adrenergic blocking activity of pronethalol and its stereoisomers, expressed as pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Compound | Chirality | pA2 (β-receptors) | Reference Tissue |

| (±)-Pronethalol | Racemic | 7.26 | Guinea-pig tracheal chain |

| Lthis compound | (+) isomer | 5.18 | Guinea-pig tracheal chain |

| D(-)-Pronethalol | (-) isomer | Not explicitly stated, but implied to be the more active isomer | Guinea-pig tracheal chain |

Note: While not explicitly stated with a pA2 value in the direct search results, the D(-) isomer is generally understood to be the more potent enantiomer for this class of compounds.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is a generalized method for determining the binding affinity of compounds like this compound to β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β-adrenergic receptors.

Materials:

-

Cell membranes expressing β-adrenergic receptors (e.g., from cell lines like CHO or HEK293, or from tissue homogenates like rat heart or lung).

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

-

Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound to the wells. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional cAMP Assay for β-Adrenergic Antagonism

This protocol outlines a method to assess the functional antagonism of compounds like this compound by measuring their effect on agonist-stimulated cyclic AMP (cAMP) production.

Objective: To determine the potency of a test compound in inhibiting agonist-induced cAMP production via β-adrenergic receptors.

Materials:

-

Cells expressing the β-adrenergic receptor of interest and coupled to adenylyl cyclase.

-

β-adrenergic agonist (e.g., isoproterenol).

-

Test compound (this compound).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based).

-

Lysis buffer.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specific period.

-

Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to the wells and incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration (or response) against the logarithm of the antagonist concentration. Determine the IC50 value of the antagonist. The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.

β-Adrenergic Receptor Signaling Pathway

Pronethalol exerts its effects by blocking the canonical β-adrenergic signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by pronethalol.

Conclusion

The study of this compound's structure-activity relationship has been instrumental in the evolution of cardiovascular pharmacology. Key takeaways for researchers and drug development professionals include the critical role of the naphthyl moiety for potent antagonism, the essential nature of the ethanolamine side chain for receptor interaction, the optimization of N-alkyl substituents for enhanced activity, and the pronounced stereoselectivity of the β-adrenergic receptor. Although superseded by safer and more selective agents, the principles gleaned from the SAR of pronethalol continue to inform the design of novel therapeutics targeting G-protein coupled receptors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for further research and development in this area.

Pharmacological Profile of (+)-Pronethalol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronethalol, a first-generation non-selective β-adrenergic receptor antagonist, served as a foundational molecule in the development of beta-blocker therapy. While largely superseded by its successor, propranolol, due to safety concerns, the study of its pharmacological profile, particularly its enantiomers, remains crucial for understanding structure-activity relationships and the nuances of β-adrenergic receptor pharmacology. This technical guide provides a comprehensive overview of the pharmacological properties of (+)-pronethalol, the less active of its two stereoisomers. It consolidates available quantitative data on its receptor binding and functional activity, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction

Pronethalol was one of the first β-adrenergic antagonists to be synthesized and clinically investigated.[1] Like other beta-blockers, it is a competitive antagonist of catecholamines at β-adrenergic receptors.[2] Pronethalol is a racemic mixture of two enantiomers: (R)-(-)-pronethalol and (S)-(+)-pronethalol. It is well-established that the β-blocking activity resides predominantly in the (R)-(-)-enantiomer, which is significantly more potent than the (S)-(+)-enantiomer.[3] This guide focuses specifically on the pharmacological characteristics of the dextrorotatory this compound.

Receptor Binding Affinity

Table 1: Comparative Potency of Pronethalol Enantiomers

| Enantiomer | Relative Potency |

| (R)-(-)-Pronethalol | ~49 times more active than (S)-(+)-pronethalol[3] |

| (S)-(+)-Pronethalol | Less active enantiomer[3] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A typical protocol to determine the Kᵢ value of this compound at β₁ and β₂-adrenergic receptors is outlined below.

Objective: To determine the binding affinity (Kᵢ) of this compound for β₁ and β₂-adrenergic receptors through competitive displacement of a radiolabeled antagonist.

Materials:

-

Cell membranes expressing human β₁ or β₂-adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Unlabeled competitor: this compound.

-

Non-specific binding control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[4]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of propranolol), and competitive binding (membranes + radioligand + varying concentrations of this compound).[4]

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for determining the pA₂ value of an antagonist.

Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity (ISA) refers to the capacity of a β-blocker to exert a partial agonist effect at the β-adrenergic receptor, leading to a low level of receptor stimulation. Pronethalol has been reported to possess some ISA. [6][7]The clinical implication of ISA is that such compounds may cause less bradycardia and have a smaller negative inotropic effect at rest compared to β-blockers without ISA.

Experimental Protocol: Assessment of Intrinsic Sympathomimetic Activity

Objective: To evaluate the intrinsic sympathomimetic activity of this compound.

Method 1: Reserpinized or Denervated Animal Model

-

Rationale: In animals depleted of endogenous catecholamines (e.g., by reserpine (B192253) treatment) or with surgically denervated hearts, any increase in heart rate upon administration of the test compound is indicative of direct receptor stimulation (ISA).

-

Procedure:

-

Administer reserpine to a group of animals (e.g., rats) to deplete catecholamine stores.

-

Anesthetize the animals and record baseline heart rate.

-

Administer increasing doses of this compound intravenously and record changes in heart rate.

-

A significant increase in heart rate compared to a vehicle control indicates ISA.

-

Method 2: In Vitro cAMP Accumulation Assay

-

Rationale: As a partial agonist, a compound with ISA will stimulate a submaximal increase in the second messenger cyclic AMP (cAMP) in cells expressing β-adrenergic receptors.

-

Procedure:

-

Culture cells expressing β₁ or β₂-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

As a positive control for maximal stimulation, use a full agonist like isoprenaline.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA or HTRF-based assay).

-

An increase in cAMP levels above baseline in response to this compound indicates ISA.

-

Signaling Pathways

As a β-adrenergic antagonist, the primary mechanism of action of pronethalol involves the blockade of the G-protein coupled β-adrenergic receptor. This prevents the activation of adenylyl cyclase by the Gαs subunit, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). [2]The subsequent decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and a dampening of the downstream physiological responses typically associated with β-adrenergic stimulation, such as increased heart rate and contractility.

While specific studies on the downstream signaling effects of this compound are scarce, the general pathway for β-adrenergic receptor antagonism is well-established.

β-Adrenergic Receptor Signaling Pathway and Site of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Initial Clinical Studies of Pronethalol: A Technical Guide

Introduction

Pronethalol, a pioneering non-selective β-adrenergic receptor antagonist, marked a significant milestone in cardiovascular pharmacology. Developed in the early 1960s, it was the first β-blocker to be used clinically, paving the way for a new class of drugs that have had a profound impact on the management of various cardiovascular diseases. This technical guide provides an in-depth overview of the initial clinical studies of pronethalol, focusing on its application in angina pectoris, cardiac arrhythmias, and hypertension. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early evidence that established the therapeutic potential of β-adrenergic blockade.

Core Mechanism of Action: β-Adrenergic Blockade

Pronethalol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade attenuates the physiological responses mediated by these receptors, which are integral to the sympathetic nervous system's control of cardiovascular function.

Signaling Pathway of β-Adrenergic Receptor Activation and Pronethalol Inhibition

The following diagram illustrates the signaling cascade initiated by β-adrenergic receptor activation and its inhibition by pronethalol.

Clinical Studies in Angina Pectoris

The initial trials of pronethalol for angina pectoris provided the first clinical evidence of the benefits of β-blockade in this condition. The primary goal was to reduce the frequency of anginal attacks and improve exercise tolerance by decreasing myocardial oxygen demand.

Quantitative Data

| Study | Patient Population | Dosage | Key Findings |

| Prichard et al. (1963) | 12 patients with angina pectoris | 200-800 mg daily | - Significant reduction in the number of anginal attacks. - Marked increase in exercise tolerance. |

| Multicenter Trial (1963) | 77 patients with angina pectoris | Varied | - Pronethalol was significantly more effective than placebo in reducing the frequency of anginal attacks. |

Experimental Protocols

Prichard et al. (1963) - Double-Blind Crossover Trial

This study employed a rigorous double-blind, placebo-controlled crossover design to evaluate the efficacy of pronethalol.

-

Patient Selection: Patients with a clear history of angina pectoris, precipitated by exertion and relieved by rest or glyceryl trinitrate, were included.

-

Drug Administration: Pronethalol was administered orally in divided doses. The dosage was individually titrated for each patient to achieve a reduction in exercise-induced tachycardia.

-

Outcome Measures: The primary endpoints were the frequency of anginal attacks (recorded by patients in a diary) and the consumption of glyceryl trinitrate tablets. Exercise tolerance was assessed using a standardized treadmill or bicycle ergometer test.

Clinical Studies in Cardiac Arrhythmias

Early investigations into pronethalol's antiarrhythmic properties demonstrated its ability to control ventricular rate in atrial fibrillation and to suppress other arrhythmias.

Quantitative Data

| Study | Patient Population | Dosage | Key Findings |

| Stock and Dale (1963) | 35 patients with various cardiac arrhythmias | Intravenous: 5-10 mg; Oral: 200-600 mg daily | - Atrial Fibrillation: Significant reduction in ventricular rate, particularly in digitalized patients. - Atrial Flutter: Control of ventricular rate. - Ventricular Tachycardia: Successful termination of the arrhythmia in some cases. |

Experimental Protocols

Stock and Dale (1963) - Observational Study

This study was primarily an observational series evaluating the effects of pronethalol in a variety of clinical settings.

-

Patient Selection: Patients with a range of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardia, were enrolled. Many patients were already receiving other antiarrhythmic medications, such as digitalis.

-

Drug Administration: For acute control, pronethalol was administered intravenously. For maintenance therapy, an oral regimen was used.

-

Outcome Measures: The primary outcome was the effect on the cardiac rhythm, assessed by clinical examination and electrocardiography (ECG). Changes in heart rate and the conversion to sinus rhythm or control of ventricular response were documented.

Clinical Studies in Hypertension